3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a piperidine derivative.
Attachment of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group can be attached through etherification reactions, where the hydroxyl group of the piperidine derivative reacts with a pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, converting the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidin-2-yloxy group, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Hydroxyl derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinazolinone derivatives with biological targets. Its potential biological activities, such as anticancer and antimicrobial properties, make it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound holds promise as a lead compound for the development of new therapeutic agents. Its potential anticancer and anti-inflammatory activities are of particular interest for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. The piperidine and pyrimidin-2-yloxy groups can enhance the compound’s binding affinity and specificity for these targets.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes involved in cell proliferation, such as kinases, making it a potential anticancer agent.
Receptors: It can also interact with receptors involved in inflammatory pathways, providing anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives include 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.
Piperidine Derivatives: Similar compounds include 4-(2-chlorophenyl)piperidine and 1-benzylpiperidine.
Pyrimidine Derivatives: Similar compounds include 2-amino-4,6-dimethylpyrimidine and 5-bromo-2-chloropyrimidine.
Uniqueness
The uniqueness of 3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one lies in its combination of the quinazolinone core with the piperidine and pyrimidin-2-yloxy groups. This unique structure provides a distinct set of biological activities and chemical reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18(12-25-14-23-17-5-2-1-4-16(17)19(25)27)24-10-6-15(7-11-24)13-28-20-21-8-3-9-22-20/h1-5,8-9,14-15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNODXOGTXHAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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